

# Physical and chemical properties of 2-Hydroxy-1,3-diphenylpropan-1-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy-1,3-diphenylpropan-1-one

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## An In-Depth Technical Guide to 2-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Hydroxy-1,3-diphenylpropan-1-one**, a compound of interest in organic synthesis and medicinal chemistry. This document details its structural characteristics, spectroscopic data, synthesis methodologies, and potential biological activities, presenting the information in a clear and accessible format for scientific professionals.

## Chemical Identity and Physical Properties

**2-Hydroxy-1,3-diphenylpropan-1-one**, also known by its synonym 2-Hydroxy-3-phenylpropiophenone, is an aromatic ketone with the chemical formula  $C_{15}H_{14}O_2$ .<sup>[1]</sup> Its structure features a hydroxyl group at the second carbon of the propanone chain, flanked by two phenyl groups.

Table 1: Physical and Chemical Properties of **2-Hydroxy-1,3-diphenylpropan-1-one**

Property	Value	Source
IUPAC Name	2-Hydroxy-1,3-diphenylpropan-1-one	N/A
Synonyms	2-Hydroxy-3-phenylpropiophenone	[1]
CAS Number	5381-83-9	[1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>	[1]
Molecular Weight	226.27 g/mol	
Appearance	White or cream-colored solid	[1]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Solubility	Not available	[1]
Density	Not available	[1]

## Spectroscopic Data

Detailed spectroscopic data for **2-Hydroxy-1,3-diphenylpropan-1-one** is not readily available in public databases. However, the spectral characteristics of its isomer, 3-Hydroxy-1,3-diphenylpropan-1-one, can provide a reference for the expected signals.

For 3-Hydroxy-1,3-diphenylpropan-1-one:

- <sup>1</sup>H NMR (400 MHz, Chloroform-d): δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H).[2]
- <sup>13</sup>C NMR (100 MHz, Chloroform-d): δ = 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3.[2]

It is crucial for researchers to perform their own spectral analysis to confirm the identity and purity of **2-Hydroxy-1,3-diphenylpropan-1-one**.

## Synthesis Protocols

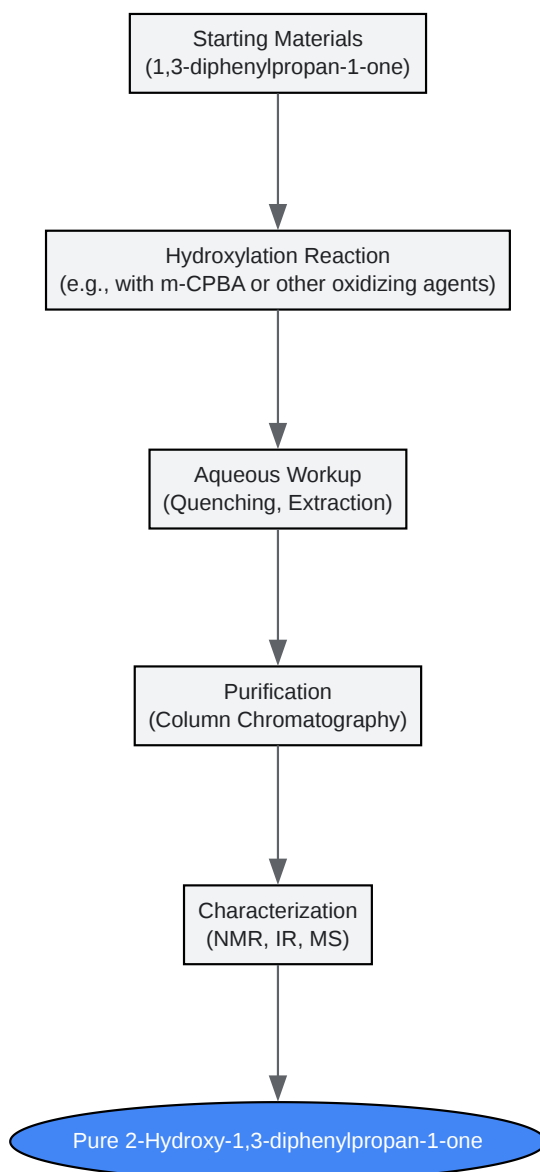
While a specific, detailed experimental protocol for the synthesis of **2-Hydroxy-1,3-diphenylpropan-1-one** is not widely published, general methods for the  $\alpha$ -hydroxylation of ketones can be adapted. One potential route involves the treatment of 1,3-diphenylpropan-1-one with a suitable hydroxylating agent.

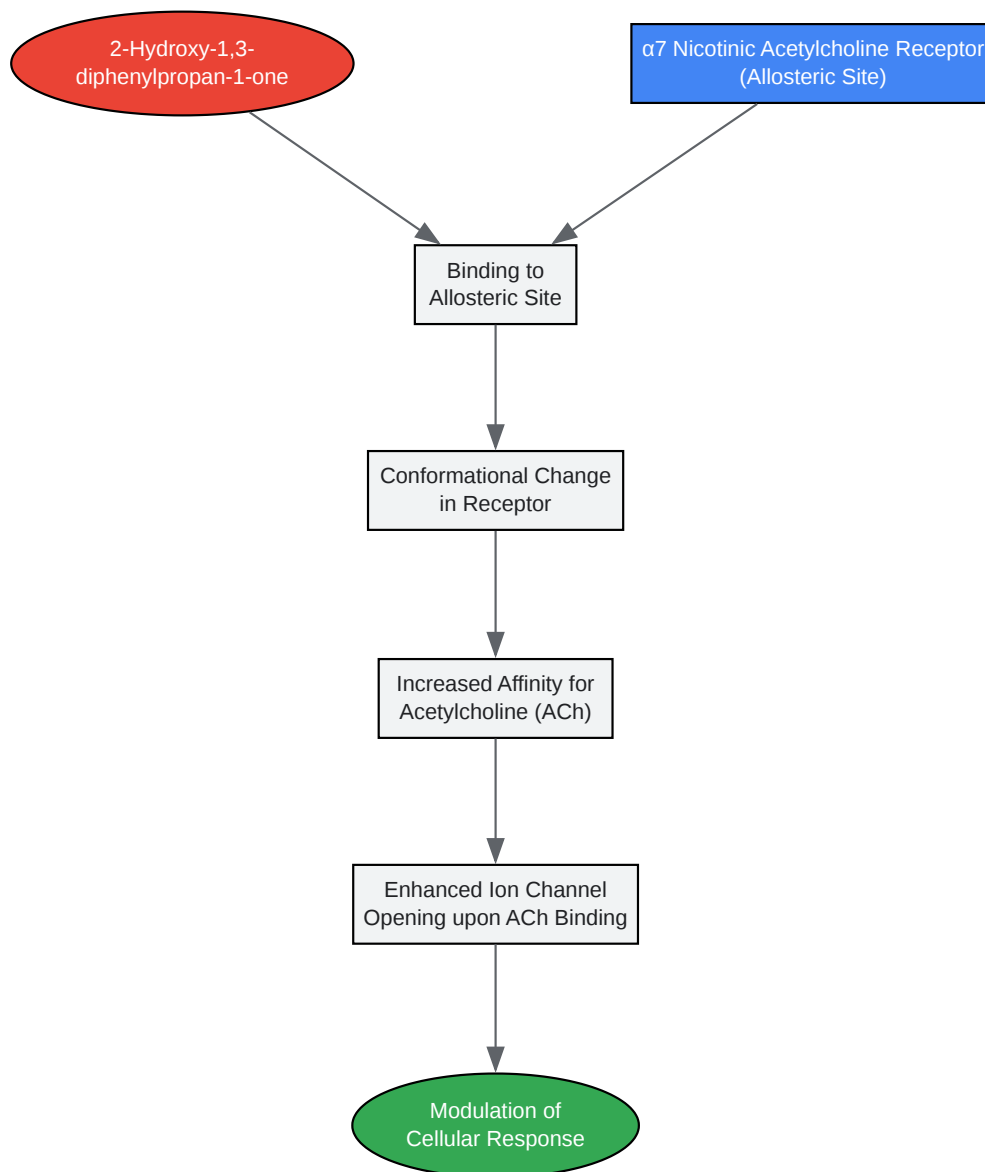
A documented synthesis for a related compound, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, involves the following steps:

- Sodium hydride is suspended in THF at room temperature.
- A mixture of 1-(2-hydroxyphenyl)ethanone and ethyl benzoate in THF is added dropwise to the sodium hydride suspension.
- The solution is heated at 65 °C for 2 hours.
- The reaction mixture is then poured into crushed ice and acidified to a pH of 6 with HCl.
- The product is extracted with ethyl acetate, and the organic layer is dried and purified.<sup>[3]</sup>

Researchers should adapt and optimize this protocol for the synthesis of **2-Hydroxy-1,3-diphenylpropan-1-one**, with careful monitoring of the reaction progress and purification of the final product.

Below is a generalized workflow for the synthesis and purification of  $\alpha$ -hydroxy ketones.





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- To cite this document: BenchChem. [Physical and chemical properties of 2-Hydroxy-1,3-diphenylpropan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620358#physical-and-chemical-properties-of-2-hydroxy-1-3-diphenylpropan-1-one]

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Email: [info@benchchem.com](mailto:info@benchchem.com)